2,8-Dihydroxyadenine

Solubility Nephrolithiasis Urolithiasis

Procure 2,8-Dihydroxyadenine (2,8-DHA) as a high-purity analytical standard for UPLC-MS/MS diagnosis and therapeutic monitoring of APRT deficiency. Its extreme water insolubility (1.53 mg/L)—lower than uric acid—makes generic purine derivatives scientifically invalid substitutes. This compound is the sole disease-specific biomarker: undetectable in healthy controls but present at median 138 mg/24h in patient urine. Plasma levels correlate directly with therapeutic response, dropping from 300 ng/mL off-treatment to <25 ng/mL on allopurinol and below detection limits on febuxostat 80 mg/day. Validated quantitative range of 50–5000 ng/mL ensures FDA-compliant assay development.

Molecular Formula C5H5N5O2
Molecular Weight 167.13 g/mol
CAS No. 30377-37-8
Cat. No. B126177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dihydroxyadenine
CAS30377-37-8
Synonyms6-Amino-7,9-dihydro-2H-purine-2,8(3H)-dione;  6-amino-1H-Purine-2,8(3H,7H)-dione;  6-Amino-purine-2,8-diol;  2,8-Dihydroxyadenine;  2,8-Dioxyadenine;  6-Amino-1H-purine-2,8(3H,7H)-dione;  6-Amino-2,8-dihydroxypurine
Molecular FormulaC5H5N5O2
Molecular Weight167.13 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)N=C1NC(=O)N2)N
InChIInChI=1S/C5H5N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H5,6,7,8,9,10,11,12)
InChIKeyXFBOJHLYDJZYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.002 mg/mL

2,8-Dihydroxyadenine (30377-37-8): A Specialized Purine Metabolite and Diagnostic Standard for APRT Deficiency


2,8-Dihydroxyadenine (2,8-DHA) is an oxidized purine derivative of adenine [1]. It is an endogenous metabolite that accumulates in the rare autosomal recessive disorder adenine phosphoribosyltransferase (APRT) deficiency [2]. Due to its extremely low solubility, 2,8-DHA precipitates in the kidneys, leading to crystalluria, nephrolithiasis, and chronic kidney disease (CKD) [2]. It is primarily procured as a high-purity analytical standard for the diagnosis and therapeutic monitoring of APRT deficiency via advanced analytical techniques such as UPLC-MS/MS [3].

2,8-Dihydroxyadenine (30377-37-8): Why Generic Analogs Cannot Substitute for Critical Physicochemical and Diagnostic Specificity


Procuring a generic purine or adenine derivative in place of 2,8-Dihydroxyadenine is scientifically invalid due to its unique and extreme physicochemical properties and its singular role as a disease-specific biomarker. Its solubility in water is exceptionally low at 1.53 ± 0.04 mg/L [1], which is even lower than that of uric acid (urate) [2]. This property is the direct cause of its pathogenicity and necessitates distinct handling and analytical protocols. Furthermore, its diagnostic utility is absolute: in validated UPLC-MS/MS assays, urinary 2,8-DHA is undetectable in healthy individuals and heterozygous carriers but is present at high concentrations (median 138 mg/24h) in APRT-deficient patients [3]. Substituting a compound with even slightly different solubility or chromatographic behavior would completely undermine diagnostic accuracy and method validation.

Quantitative Comparative Evidence for 2,8-Dihydroxyadenine (30377-37-8) Selection Over Analogs


Solubility Comparison: 2,8-Dihydroxyadenine vs. Uric Acid in Water and Urine

2,8-Dihydroxyadenine (2,8-DHA) exhibits a basal water solubility of 1.53 ± 0.04 mg/L at pH 6.5 [1]. This is notably lower than the solubility of uric acid (urate), making 2,8-DHA more prone to precipitation and stone formation in the urinary tract [2]. This quantitative difference in solubility underpins the distinct pathogenesis of 2,8-DHA urolithiasis compared to common uric acid stones.

Solubility Nephrolithiasis Urolithiasis Physicochemical Properties

Diagnostic Specificity: 2,8-Dihydroxyadenine vs. Healthy and Carrier Controls in Urinary Excretion

A UPLC-MS/MS assay demonstrated absolute diagnostic specificity for 2,8-DHA. In a study comparing patients with APRT deficiency to heterozygotes and healthy controls, 2,8-DHA was undetectable in the urine of all heterozygotes and healthy controls (n=10 and n=25 respectively), but present at a median 24-hour excretion of 138 mg (range 64-292 mg) in untreated APRT deficiency patients [1].

APRT Deficiency Diagnostic Biomarker UPLC-MS/MS Urinalysis

Pharmacodynamic Response: Effect of Allopurinol vs. Febuxostat on Plasma 2,8-Dihydroxyadenine Levels

A randomized clinical trial quantified the reduction in plasma 2,8-DHA levels in APRT deficiency patients treated with xanthine oxidoreductase inhibitors. The median plasma 2,8-DHA level was 300 ng/mL off pharmacotherapy. Treatment with allopurinol (400 mg/day) reduced this to 25 ng/mL, while febuxostat (80 mg/day) reduced 2,8-DHA levels to below the limit of detection [1].

Therapeutic Monitoring Pharmacodynamics Xanthine Oxidoreductase Inhibitor Clinical Trial

Analytical Performance: Validated UPLC-MS/MS Assay for Simultaneous Quantification of 2,8-Dihydroxyadenine in Human Plasma

A validated UPLC-MS/MS method demonstrated high accuracy and precision for quantifying 2,8-DHA in human plasma over a concentration range of 50 to 5000 ng/mL, with R² ≥ 0.99. The assay achieved accuracy between -10.8% and 8.3% and precision with a coefficient of variation (CV) < 15% [1]. This validated range and performance profile are essential for reliable quantification in clinical studies.

Method Validation Bioanalysis UPLC-MS/MS Precision

High-Value Application Scenarios for 2,8-Dihydroxyadenine (30377-37-8) Based on Differential Evidence


Diagnostic Standard for UPLC-MS/MS Assays in APRT Deficiency Testing

Procure high-purity 2,8-Dihydroxyadenine as a primary analytical standard to develop or validate UPLC-MS/MS methods for the diagnosis of APRT deficiency. The compound's unambiguous detection in patient urine (median 138 mg/24h) and plasma, contrasted with its complete absence in healthy controls, makes it the sole biomarker for this disorder [1]. Relying on the validated quantitative range of 50-5000 ng/mL in plasma ensures the assay's clinical utility and compliance with FDA guidelines [2].

Pharmacodynamic Marker for Clinical Trials of Xanthine Oxidoreductase Inhibitors

Use 2,8-Dihydroxyadenine as a reference material to monitor the efficacy of treatments like allopurinol or febuxostat in APRT deficiency patients. As demonstrated in a clinical trial, plasma 2,8-DHA levels drop from a median of 300 ng/mL off-treatment to 25 ng/mL on allopurinol and below detection limits on febuxostat 80 mg/day [3]. This direct correlation between drug dose and plasma 2,8-DHA concentration makes it an essential tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling and therapeutic dose optimization.

In Vitro Urolithiasis Research Model for Crystal Formation and Solubility Studies

Employ 2,8-Dihydroxyadenine to create physiologically relevant in vitro models of crystal nephropathy. Given its extremely low basal water solubility of 1.53 mg/L, which is lower than that of uric acid, 2,8-DHA can be used to study the kinetics of crystal nucleation, growth, and aggregation under simulated urinary conditions [4]. Its known pH-dependent solubility (pKa2 = 8.1) and supersaturation behavior provide a well-characterized system for screening potential inhibitors of crystal formation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Dihydroxyadenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.